molecular formula C11H9FN2O2 B8437532 7-Fluoro-2-(methoxy)-8-(2-oxiranyl)-1,5-naphthyridine

7-Fluoro-2-(methoxy)-8-(2-oxiranyl)-1,5-naphthyridine

Cat. No. B8437532
M. Wt: 220.20 g/mol
InChI Key: QMJFZPVEZZYXHU-UHFFFAOYSA-N
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Patent
US07691850B2

Procedure details

To a suspension of 2-[3-fluoro-6-(methoxy)-1,5-naphthyridin-4-yl]-2-hydroxyethyl 4-methylbenzenesulfonate (10.5 g, 26.7 mmol) in anhydrous methanol (160 mL), cooled in an ice-bath, potassium carbonate (7.03 g, 50.9 mmol) was added. After 15 minutes with cooling, the mixture was stirred at room temperature for a further 1.75 hours. It was then diluted with water, extracted several times with dichloromethane, dried over magnesium sulfate and evaporated under vacuum. The residue was chromatographed on silica gel eluting with dichloromethane, chloroform then 20% ethyl acetate in chloroform to afford the title product as an oil (5.55 g, 94%). MS (+ve ion electrospray) m/z 221 (M+H)+.
Name
2-[3-fluoro-6-(methoxy)-1,5-naphthyridin-4-yl]-2-hydroxyethyl 4-methylbenzenesulfonate
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
7.03 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
94%

Identifiers

REACTION_CXSMILES
CC1C=CC(S(O[CH2:12][CH:13]([C:15]2[C:24]3[C:19](=[CH:20][CH:21]=[C:22]([O:25][CH3:26])[N:23]=3)[N:18]=[CH:17][C:16]=2[F:27])[OH:14])(=O)=O)=CC=1.C(=O)([O-])[O-].[K+].[K+]>CO.O>[F:27][C:16]1[C:15]([CH:13]2[CH2:12][O:14]2)=[C:24]2[C:19]([CH:20]=[CH:21][C:22]([O:25][CH3:26])=[N:23]2)=[N:18][CH:17]=1 |f:1.2.3|

Inputs

Step One
Name
2-[3-fluoro-6-(methoxy)-1,5-naphthyridin-4-yl]-2-hydroxyethyl 4-methylbenzenesulfonate
Quantity
10.5 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OCC(O)C1=C(C=NC2=CC=C(N=C12)OC)F
Name
Quantity
160 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
7.03 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for a further 1.75 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-bath
TEMPERATURE
Type
TEMPERATURE
Details
After 15 minutes with cooling
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
extracted several times with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel eluting with dichloromethane, chloroform

Outcomes

Product
Details
Reaction Time
1.75 h
Name
Type
product
Smiles
FC1=CN=C2C=CC(=NC2=C1C1OC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.55 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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